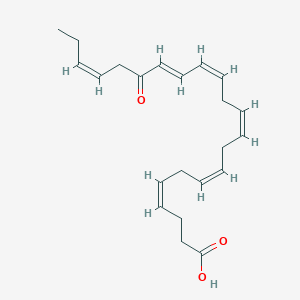
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is a derivative of docosahexaenoic acid, an omega-3 fatty acid. This compound is characterized by its multiple double bonds and a ketone group at the 17th position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes, particularly in neural tissues such as the retina and brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid typically involves the oxidation of docosahexaenoic acid. One common method is the lipoxygenase-mediated oxidation, which introduces a hydroperoxy group at the 17th position, followed by reduction to form the hydroxyl group and subsequent oxidation to yield the ketone .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the fermentation of marine microorganisms that naturally produce docosahexaenoic acid, followed by chemical modification to introduce the ketone group.
Chemical Reactions Analysis
Types of Reactions
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the double bonds or the ketone group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The double bonds can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Products include epoxides or further oxidized ketones.
Reduction: The primary product is (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid has several scientific research applications:
Chemistry: Used as a standard for studying oxidation pathways of omega-3 fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in resolving inflammation.
Industry: Utilized in the development of supplements and pharmaceuticals targeting neural health.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes involved in inflammation and neural function. It is believed to modulate the activity of enzymes like cyclooxygenases and lipoxygenases, leading to the production of anti-inflammatory mediators. Additionally, it may influence gene expression related to neural protection and repair .
Comparison with Similar Compounds
Similar Compounds
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid: A hydroxylated derivative with similar biological roles.
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid: A hydroperoxy derivative involved in oxidative stress responses
Uniqueness
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is unique due to its ketone group, which imparts distinct chemical reactivity and biological activity compared to its hydroxylated and hydroperoxy counterparts. This uniqueness makes it a valuable compound for studying specific metabolic pathways and developing targeted therapeutic interventions.
Properties
Molecular Formula |
C22H30O3 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ |
InChI Key |
QCEBQMMZCFADMF-VIIQGJSXSA-N |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


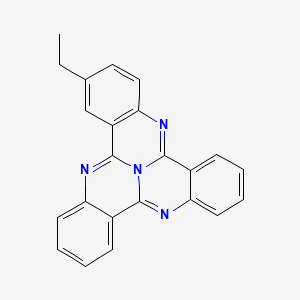
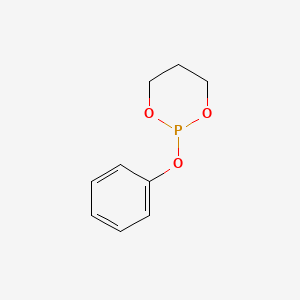
![N-[1-(4-bromophenyl)-3-(methylamino)-3-oxopropyl]-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14761020.png)
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
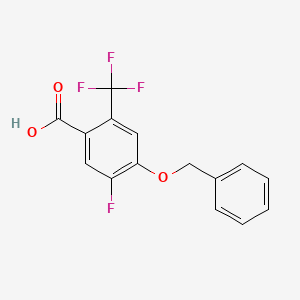
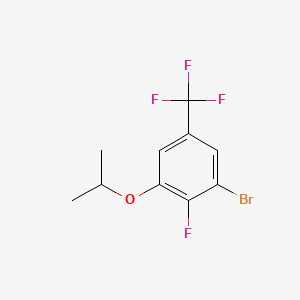
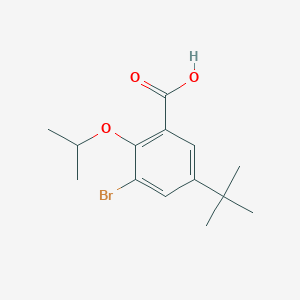
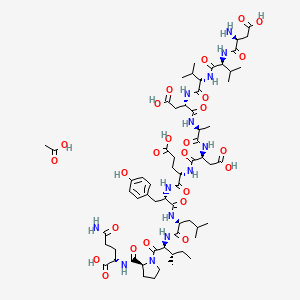
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
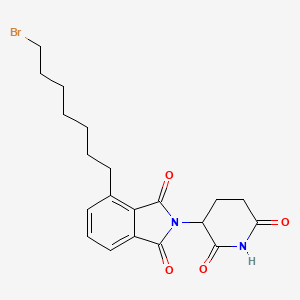
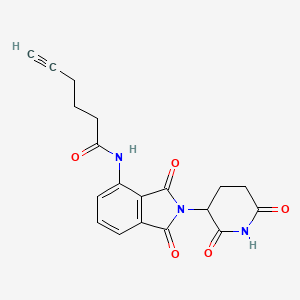
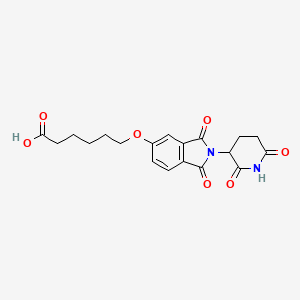
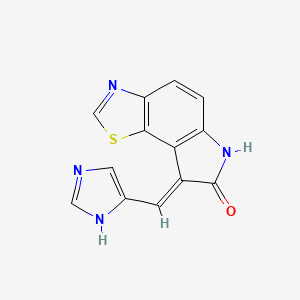
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
